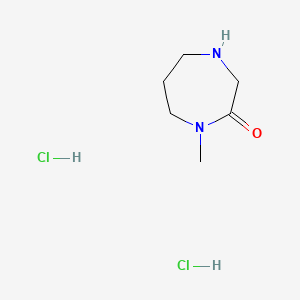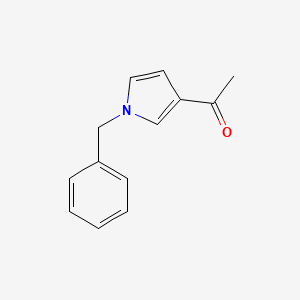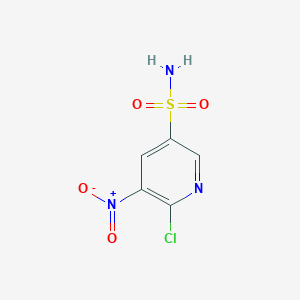![molecular formula C12H11N5O2 B13888305 Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate typically involves a multi-step process. One common method includes the use of click chemistry, which is known for its efficiency and eco-friendliness. The process often starts with the preparation of the ethynylpyridine derivative, followed by the formation of the tetrazole ring through a cycloaddition reaction. The final step involves esterification to obtain the ethyl acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit or activate the target, leading to various biological effects. The ethynyl and pyridine moieties can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Known for its unique combination of tetrazole and ethynylpyridine moieties.
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Similar structure but with a methyl ester group.
Uniqueness
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate stands out due to its specific combination of functional groups, which can provide unique chemical reactivity and biological activity. The presence of both the ethynyl and pyridine moieties can enhance its binding affinity to specific targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H11N5O2 |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C12H11N5O2/c1-3-9-5-10(7-13-6-9)12-14-16-17(15-12)8-11(18)19-4-2/h1,5-7H,4,8H2,2H3 |
Clave InChI |
YNZHMKAGUYHHSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1N=C(N=N1)C2=CN=CC(=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)

![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)

![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)



![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
